molecular formula C21H18FN3O B5373829 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5373829
M. Wt: 347.4 g/mol
InChI Key: WETFFLBMBLLEOS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment .

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method provides good yields and is applicable for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines. Industrial production methods may involve similar catalytic processes with optimization for large-scale synthesis.

Chemical Reactions Analysis

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with kinase enzymes. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-14-3-5-15(6-4-14)19-11-12-23-21-20(16-7-9-17(22)10-8-16)18(13-26-2)24-25(19)21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETFFLBMBLLEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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